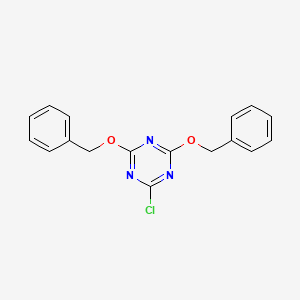

2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4,6-bis(phenylmethoxy)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2/c18-15-19-16(22-11-13-7-3-1-4-8-13)21-17(20-15)23-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDFUXJROYAXAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=NC(=N2)Cl)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40827051 | |

| Record name | 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40827051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851030-18-7 | |

| Record name | 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40827051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of 2,4-bis(benzyloxy)-6-chloro-1,3,5-triazine, a versatile building block in medicinal chemistry and materials science.[1][2][3] This document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the synthetic pathway, including the underlying chemical principles, step-by-step experimental procedures, safety considerations, and methods for purification and characterization. The protocol emphasizes a robust and reproducible methodology, grounded in established chemical literature, to ensure the reliable production of this key triazine derivative.

Introduction and Scientific Context

The 1,3,5-triazine core is a privileged scaffold in the development of novel therapeutics and functional materials.[4] Its unique electronic properties and the ability to introduce diverse functionalities at the 2, 4, and 6 positions make it a valuable intermediate in organic synthesis.[2][3] this compound, in particular, serves as a crucial precursor for the synthesis of a wide array of compounds with potential applications in agricultural chemistry as herbicides and in pharmaceutical development as a component of various therapeutic agents.[2]

The synthesis of this compound relies on the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms decreases with each substitution, allowing for a controlled and stepwise introduction of different nucleophiles.[5][6] This guide will focus on a well-established method for the disubstitution of cyanuric chloride with benzyl alcohol to yield the target compound.

Reaction Mechanism and Theoretical Framework

The synthesis of this compound from cyanuric chloride and benzyl alcohol is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The triazine ring, being electron-deficient, is susceptible to attack by nucleophiles. The reaction proceeds in a stepwise manner:

-

Monosubstitution: The first equivalent of benzyl alcohol, typically deprotonated by a base to form the more nucleophilic benzyl alkoxide, attacks one of the carbon atoms of the triazine ring, displacing a chloride ion. This reaction is generally exothermic and is performed at low temperatures (0-5 °C) to ensure selectivity.[7]

-

Disubstitution: The second equivalent of benzyl alkoxide then displaces a second chloride ion from the monosubstituted intermediate. This step typically requires a higher temperature (room temperature or slightly elevated) to proceed at a reasonable rate due to the reduced reactivity of the dichlorotriazine intermediate.[7]

The overall reaction can be classified as a variation of the Williamson ether synthesis, where an alkoxide displaces a halide.[8][9][10] The reaction is typically carried out in the presence of a base to deprotonate the benzyl alcohol, thereby increasing its nucleophilicity.

Visualizing the Reaction Pathway

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This section provides a step-by-step guide for the synthesis of this compound.

Reagents and Materials

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Purity |

| Cyanuric Chloride | C₃Cl₃N₃ | 184.41 | 108-77-0 | >99% |

| Benzyl Alcohol | C₇H₈O | 108.14 | 100-51-6 | >99% |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 7646-69-7 | 60% |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 109-99-9 | >99.5% |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | ACS Grade |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | - | - |

| Brine (Saturated NaCl solution) | NaCl (aq) | - | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Granular |

Equipment

-

Three-neck round-bottom flask (500 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Condenser

-

Nitrogen inlet/outlet

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Safety Precautions

Cyanuric chloride is a lachrymator and corrosive; it can cause severe burns upon contact with skin and is harmful if inhaled. [11] All manipulations involving cyanuric chloride must be performed in a well-ventilated chemical fume hood. [12][13][14][15][16] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[12][13][15] Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle with extreme care under an inert atmosphere.

Synthetic Procedure

-

Preparation of Sodium Benzyl Alkoxide:

-

To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 2.2 equivalents).

-

Wash the sodium hydride with anhydrous hexane (3 x 20 mL) to remove the mineral oil, carefully decanting the hexane each time under a stream of nitrogen.

-

Add anhydrous tetrahydrofuran (THF, 150 mL) to the flask.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of benzyl alcohol (2.0 equivalents) in anhydrous THF (50 mL) to the stirred suspension via the dropping funnel over a period of 30 minutes. Hydrogen gas evolution will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1 hour to ensure complete formation of the sodium benzyl alkoxide.

-

-

Reaction with Cyanuric Chloride:

-

In a separate flask, dissolve cyanuric chloride (1.0 equivalent) in anhydrous THF (100 mL).

-

Cool the sodium benzyl alkoxide solution back down to 0 °C.

-

Slowly add the cyanuric chloride solution to the stirred alkoxide solution via the dropping funnel over a period of 1 hour, maintaining the temperature between 0 and 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of water (50 mL) while cooling in an ice bath.

-

Transfer the mixture to a separatory funnel and add ethyl acetate (200 mL).

-

Wash the organic layer sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is typically a white to off-white solid.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or methanol/water, to afford this compound as a white crystalline solid.[17][18]

-

Visualizing the Experimental Workflow

Caption: A flowchart of the experimental workflow for the synthesis and purification.

Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the benzylic protons (CH₂) and the aromatic protons of the benzyl groups. The integration of these peaks should correspond to the expected proton count.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the triazine ring carbons, the benzylic carbon, and the aromatic carbons.

-

-

Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, confirming the successful synthesis. The isotopic pattern of the chlorine atom should be observable.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=N bonds of the triazine ring and the C-O-C ether linkage.

Physical Properties

-

Melting Point: The melting point of the purified product should be sharp and consistent with literature values. A broad melting range may indicate the presence of impurities.

-

Thin Layer Chromatography (TLC): TLC is a quick and effective method to assess the purity of the product and to monitor the progress of the reaction. A single spot on the TLC plate in an appropriate solvent system indicates a high degree of purity.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The remaining chlorine atom can be further displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. This "scaffold" approach is widely used in medicinal chemistry to generate libraries of compounds for biological screening.[4] Derivatives of this compound have been investigated for their potential as anticancer, antiviral, and antimicrobial agents.[4]

Conclusion

The synthesis of this compound is a well-established and reproducible process that provides a key building block for further chemical transformations. By carefully controlling the reaction conditions, particularly the temperature and stoichiometry of the reagents, a high yield of the desired product can be obtained. The protocol outlined in this guide, coupled with rigorous safety practices and thorough characterization, will enable researchers to confidently synthesize this important compound for their research and development needs.

References

- 1. 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine_TargetMol [targetmol.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. aksci.com [aksci.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 15. nj.gov [nj.gov]

- 16. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. CN104910086A - Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Google Patents [patents.google.com]

- 18. CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine - Google Patents [patents.google.com]

Introduction: The Strategic Importance of 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine

An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

This compound, also known by its synonym DBT-Cl, is a versatile synthetic intermediate of significant interest in medicinal chemistry, agrochemical development, and materials science.[1][2][3] As a derivative of 1,3,5-triazine (s-triazine), its core structure is a recognized "privileged scaffold." This is due to the predictable, sequential reactivity of the chlorine atom and the scaffold's ability to present substituents in a well-defined three-dimensional arrangement for interaction with biological targets.[4][5]

The presence of two benzyloxy groups confers specific solubility and stability characteristics, while the single reactive chlorine atom provides a strategic point for controlled nucleophilic substitution.[1][2] This allows for the precise and rational design of more complex molecules, making DBT-Cl a valuable building block for creating libraries of compounds for high-throughput screening and lead optimization.[6][7] Researchers have leveraged this compound in the development of novel pharmaceuticals, selective herbicides, and advanced polymers with enhanced thermal stability.[2][8] This guide offers a detailed examination of its core physicochemical properties, providing both established data and field-proven methodologies for its characterization and handling.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's structure is fundamental to predicting its reactivity and interactions.

Caption: Chemical structure of this compound.

The molecule is built upon a central 1,3,5-triazine ring, an electron-deficient heterocycle that governs the compound's primary reactivity. The key functional groups are a reactive chlorine atom at the C6 position and two benzyloxy (-OCH₂Ph) substituents at the C2 and C4 positions.

Core Physicochemical Properties

The physical and chemical characteristics of DBT-Cl are essential for its application in synthesis, formulation, and biological assays. The data below has been consolidated from various chemical suppliers and safety data sheets.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₄ClN₃O₂ | [1][9] |

| Molecular Weight | 327.77 g/mol | [1][9][10] |

| CAS Number | 851030-18-7 | [1][10] |

| Appearance | White to off-white powder or crystal | [1] |

| Melting Point | 64.0 – 68.0 °C | [1] |

| Purity | ≥ 95.0% (by HPLC) | [1][10] |

| Solubility | Described as having excellent solubility in various solvents, crucial for formulation. Specific quantitative data is not widely published but is compatible with common organic solvents. | [1][2] |

| Storage Conditions | Store at room temperature (RT) or under refrigeration (2-8°C). Keep container tightly closed in a dry, well-ventilated place. | [1][9] |

Reactivity, Stability, and Synthetic Utility

The Principle of Nucleophilic Aromatic Substitution (SNAr)

The reactivity of this compound is dominated by the electron-deficient nature of the triazine ring. This deficiency makes the carbon atom attached to the chlorine highly electrophilic and susceptible to attack by nucleophiles (Nu⁻). The reaction proceeds through a well-established, two-step Nucleophilic Aromatic Substitution (SNAr) mechanism.[7]

-

Nucleophilic Attack: The nucleophile attacks the electrophilic carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Chloride Elimination: The aromaticity is restored by the expulsion of the chloride ion, which is an excellent leaving group.

This predictable reactivity allows for the controlled introduction of a wide range of functional groups, including amines, alcohols, and thiols, to synthesize diverse libraries of triazine derivatives.[6][11]

Caption: Generalized SNAr mechanism for DBT-Cl.

Stability and Handling

DBT-Cl exhibits excellent chemical stability under recommended storage conditions, which is a critical attribute for a synthetic reagent.[1][2] It should be stored in a tightly sealed container to protect it from moisture. The compound is stable at room temperature, although refrigeration (2-8°C) is also recommended for long-term storage.[1][9]

Methodologies for Physicochemical Characterization

To ensure the quality and consistency of experimental results, rigorous characterization of DBT-Cl is imperative. The following protocols outline standard, field-proven methods for verifying its key properties.

Protocol: Purity Assessment by Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of DBT-Cl.[1]

Objective: To quantify the purity of a sample by separating it from any impurities.

Methodology:

-

Sample Preparation: Accurately weigh approximately 1 mg of DBT-Cl and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

-

Instrumentation:

-

HPLC System: A standard system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

-

Detection Wavelength: ~254 nm.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Gradient: Start with a 5-minute isocratic hold at 50% B, then ramp linearly from 50% B to 95% B over 15 minutes. Hold at 95% B for 5 minutes.

-

Column Temperature: 30 °C.

-

-

Data Analysis: Integrate the peak areas of all detected signals. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity of ≥95% is standard for this reagent.[1]

Protocol: Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range close to the literature value suggests high purity.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

-

Sample Preparation: Ensure the DBT-Cl sample is a fine, dry powder. If necessary, gently crush any large crystals.

-

Instrumentation: A calibrated digital melting point apparatus.

-

Procedure:

-

Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the apparatus.

-

Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point (~65 °C).

-

Once within 10-15 °C of the expected value, reduce the ramp rate to 1-2 °C/min to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting range is T₁ – T₂.

-

Protocol: Structural Verification by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure.

Objective: To verify the identity and structural integrity of DBT-Cl.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of DBT-Cl in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. Expected signals would include aromatic protons from the two benzyl groups and a singlet for the two methylene (-CH₂-) groups.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expect signals corresponding to the triazine ring carbons, the benzylic carbons, and the aromatic carbons of the phenyl rings.

-

-

Interpretation: The chemical shifts, integration values (for ¹H), and coupling patterns should be consistent with the assigned structure of this compound.

Safety and Handling

As with any chemical reagent, proper handling is essential to ensure laboratory safety.

GHS Classification:

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[9]

-

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[9]

Recommended Handling Procedures: [9]

-

Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

First Aid:

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Consult a physician.

-

Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. Consult a physician.

-

Conclusion

This compound is a highly valuable and versatile reagent in modern chemical synthesis. Its well-defined structure, predictable reactivity via the SNAr mechanism, and favorable stability and solubility profiles make it an ideal starting point for the construction of complex molecules.[1][2] A thorough understanding and verification of its physicochemical properties, using the standard methodologies outlined in this guide, are critical for ensuring the reproducibility and success of research and development efforts in pharmaceuticals, agrochemicals, and material science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine_TargetMol [targetmol.com]

- 4. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. angenechemical.com [angenechemical.com]

- 10. labsolu.ca [labsolu.ca]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine (CAS No. 851030-18-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine, a versatile reagent in modern organic synthesis. This document elucidates its chemical properties, synthesis, and reactivity, with a particular focus on its role as a strategic building block in the development of pharmaceuticals, agrochemicals, and advanced materials. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to equip researchers with the practical knowledge required for its effective application.

Introduction: The Versatile Triazine Core

The 1,3,5-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, materials science, and agricultural chemistry. Its inherent structural features, characterized by an electron-deficient aromatic system, impart predictable reactivity and a valuable platform for the construction of diverse molecular architectures. This compound emerges as a key derivative, offering a unique combination of stability, reactivity, and the ability to introduce benzyloxy groups, which can serve as protecting groups or be integral to the final molecular design.

This guide will delve into the core principles governing the synthesis and reactivity of this compound, providing a foundation for its strategic use in complex synthetic endeavors.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective handling in a laboratory setting.

| Property | Value |

| CAS Number | 851030-18-7 |

| Molecular Formula | C₁₇H₁₄ClN₃O₂ |

| Molecular Weight | 327.77 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 64.0 to 68.0 °C |

| Purity | ≥ 95% (HPLC) |

| Storage | Store at room temperature |

Safety and Handling:

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of fire, use a carbon dioxide, dry chemical, or foam extinguisher.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The key to this synthesis is the temperature-controlled reactivity of the chlorine atoms on the triazine ring. The first substitution is highly exothermic and occurs at low temperatures, while subsequent substitutions require progressively higher temperatures.

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Protocol:

This protocol is a representative procedure based on the well-established synthesis of related 2-chloro-4,6-dialkoxy-1,3,5-triazines.

Materials:

-

Cyanuric chloride (1 equivalent)

-

Benzyl alcohol (2 equivalents)

-

Sodium bicarbonate (2 equivalents)

-

Methanol

-

Water

-

Heptane (for recrystallization)

Procedure:

-

To a stirred mixture of methanol and water, add sodium bicarbonate followed by cyanuric chloride (1 equivalent). The initial reaction is exothermic.

-

After the initial reaction subsides, add benzyl alcohol (2 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and dilute it with water to precipitate the crude product.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

For purification, recrystallize the crude solid from heptane to yield pure this compound.

Reactivity and Mechanistic Insights: The Power of Nucleophilic Aromatic Substitution

The reactivity of this compound is dominated by the facile displacement of the remaining chlorine atom by a variety of nucleophiles. This proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the triazine ring renders the carbon atom attached to the chlorine highly electrophilic and susceptible to nucleophilic attack.

Mechanism of Nucleophilic Substitution:

Caption: Proposed workflow for peptide synthesis.

Agrochemicals: Scaffolding for Herbicides and Fungicides

The triazine core is a well-established pharmacophore in the agrochemical industry. This compound serves as a versatile starting material for the synthesis of novel herbicides and fungicides. [1]The ability to introduce various functional groups at the 6-position allows for the fine-tuning of biological activity and selectivity. [1]

Materials Science: Building Blocks for Advanced Polymers

The triazine ring's thermal stability and rigid structure make it an attractive component in materials science. This compound can be used to synthesize cross-linking agents and monomers for the development of polymers and coatings with enhanced thermal and chemical resistance. [1]

Sulfonylation Reagent

This compound is also described as a sulfonylation reagent, although specific applications and mechanisms are not extensively detailed in available literature. [2]It is plausible that it reacts with sulfonic acids to form an activated intermediate, which can then be used to introduce the sulfonyl group to a nucleophile.

Conclusion: A Reagent of Untapped Potential

This compound is a valuable and versatile reagent with significant potential in organic synthesis. Its predictable reactivity, based on the principles of nucleophilic aromatic substitution, allows for the controlled construction of complex molecules. While its application in peptide synthesis is an area that warrants further exploration, its established use as a building block for agrochemicals and advanced materials underscores its importance. This guide provides the foundational knowledge for researchers to confidently and creatively employ this reagent in their synthetic endeavors.

References

Sources

An In-depth Technical Guide to the Structure Elucidation of 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and analytical reasoning required for the complete structure elucidation of 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine. This molecule, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, demands a multi-faceted analytical approach to unequivocally confirm its chemical identity.[1] This document is structured to not only provide protocols but to also instill a deep understanding of the scientific rationale behind the chosen analytical techniques, ensuring a robust and self-validating process.

Foundational Chemistry: Synthesis and Mechanistic Considerations

A logical starting point for structure elucidation is an understanding of the molecule's synthesis. This compound is typically synthesized from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) via a nucleophilic aromatic substitution (SNAr) reaction.[2] The stepwise substitution of the chlorine atoms on the triazine ring is temperature-dependent, allowing for controlled synthesis.

The synthesis proceeds by reacting two equivalents of benzyl alcohol with cyanuric chloride in the presence of a base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the HCl byproduct. The reaction is typically carried out at a low temperature (e.g., 0 °C) to favor disubstitution and minimize the formation of the trisubstituted product.

Caption: Synthetic pathway for this compound.

The Analytical Workflow: A Multi-Technique Approach

A single analytical technique is insufficient for the unambiguous structure elucidation of a novel or synthesized compound. A synergistic approach, employing several orthogonal techniques, is essential for ensuring scientific rigor. The following workflow is recommended for the characterization of this compound.

Caption: Recommended analytical workflow for structure elucidation.

Spectroscopic Characterization: Deciphering the Molecular Signature

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, both ¹H and ¹³C NMR are crucial.

Predicted ¹H NMR Spectrum:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~7.30 - 7.50 | Multiplet | 10H | Aromatic protons (Ph-H) | The protons of the two phenyl groups are expected in this region. |

| ~5.50 | Singlet | 4H | Methylene protons (-CH₂-) | The two equivalent methylene groups adjacent to the oxygen atoms. |

Predicted ¹³C NMR Spectrum:

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~172 | Triazine carbons (C-O) | The two carbons of the triazine ring bonded to the benzyloxy groups. |

| ~170 | Triazine carbon (C-Cl) | The carbon of the triazine ring bonded to the chlorine atom. |

| ~135 | Aromatic carbon (ipso-C) | The carbon of the phenyl ring attached to the methylene group. |

| ~128 - 129 | Aromatic carbons (CH) | The protonated carbons of the phenyl rings. |

| ~70 | Methylene carbon (-CH₂-) | The two equivalent methylene carbons. |

Note: The predicted chemical shifts are based on the analysis of similar structures and established principles of NMR spectroscopy. Actual experimental values may vary slightly.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can further aid in structure elucidation.

Expected Mass Spectrometry Data:

| Parameter | Value |

| Molecular Formula | C₁₇H₁₄ClN₃O₂ |

| Molecular Weight | 327.77 g/mol |

| Predicted [M+H]⁺ | 328.0847 |

Proposed Fragmentation Pattern:

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways:

-

Loss of a benzyl group: A prominent peak corresponding to the loss of a C₇H₇ radical (m/z 91).

-

Loss of a benzyloxy group: A peak corresponding to the loss of a C₇H₇O radical (m/z 107).

-

Cleavage of the triazine ring: Fragmentation of the heterocyclic core, leading to various smaller charged species.

The electrospray ionization (ESI) mass spectrum of a related compound, 2,4,6-tris(benzyloxy)-1,3,5-triazine, shows a characteristic product ion at m/z 181, indicating a benzyl group migration.[3] A similar rearrangement could be possible for the title compound.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with EI can be employed. Alternatively, direct infusion ESI-MS can be used.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and its isotopic pattern (characteristic for a chlorine-containing compound) to confirm the molecular formula. Analyze the fragmentation pattern to support the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Expected FTIR Data:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3030 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| ~1550, 1495 | C=N and C=C stretching (triazine and aromatic rings) |

| ~1250 | C-O stretching (aryl ether) |

| ~800 | C-Cl stretch |

Experimental Protocol for FTIR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Corroborative Analytical Techniques

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (C, H, N) in a pure sample. This data can be used to confirm the empirical and molecular formula.

Theoretical Elemental Composition for C₁₇H₁₄ClN₃O₂:

-

Carbon (C): 62.29%

-

Hydrogen (H): 4.31%

-

Nitrogen (N): 12.82%

Experimental Protocol for Elemental Analysis:

-

A highly purified sample is subjected to combustion analysis.

-

The resulting amounts of CO₂, H₂O, and N₂ are measured to determine the elemental composition.

X-ray Crystallography

For a crystalline solid, single-crystal X-ray diffraction provides the most definitive proof of structure, offering precise bond lengths, bond angles, and stereochemistry. While no crystal structure for this compound is currently available in the public domain, this technique would be the ultimate confirmation if suitable crystals can be grown.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. A thorough understanding of its synthesis provides a logical framework for predicting its structure. The core of the elucidation process lies in the detailed interpretation of NMR and mass spectrometry data, which provide a comprehensive picture of the molecule's connectivity and composition. Corroborative techniques such as FTIR and elemental analysis further strengthen the structural assignment. By following the integrated workflow outlined in this guide, researchers can confidently and accurately determine the structure of this and other related heterocyclic compounds.

References

-

The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. J Mass Spectrom. 2012 Jul;47(7):860-8. Available from: [Link]

-

Kumar, V., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 532. Available from: [Link]

-

Viscardi, G., et al. (2003). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 8(1), 104-113. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

- Pinner, A. (1890). Ueber die Einwirkung von Benzylchlorid auf Cyanursäure. Berichte der deutschen chemischen Gesellschaft, 23(2), 2919-2922.

-

Kumar, V., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine: A Core Reagent in Modern Synthetic Chemistry

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, focusing on its fundamental mechanism of action as a powerful coupling reagent in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the chemical principles that underpin its utility, particularly in the critical process of amide and peptide bond formation. We will delve into the causality of its reactivity, provide validated experimental frameworks, and offer a comparative analysis against other prevalent reagents to equip the modern scientist with actionable, field-proven insights.

Introduction: The Strategic Importance of Triazine-Based Reagents

The 1,3,5-triazine scaffold, a six-membered heterocycle with alternating carbon and nitrogen atoms, serves as a versatile and highly functionalizable core in various chemical applications.[1][2] While triazine derivatives have found utility in fields ranging from agrochemicals to materials science, it is their role in facilitating the construction of complex organic molecules that has garnered significant attention in the research community.[3][4] 2,4,6-Trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride, is a foundational building block from which a vast array of derivatives, including this compound, are synthesized.[5][6]

The unique electronic properties of the triazine ring, characterized by electron-withdrawing nitrogen atoms, render the carbon atoms electrophilic and susceptible to sequential nucleophilic substitution.[2] This tiered reactivity allows for the controlled, stepwise introduction of different functional groups, a property that is masterfully exploited in the design of specialized chemical reagents.[6][7] this compound emerges from this synthetic strategy as a specialized tool, primarily functioning as a biochemical reagent for life science research and a coupling agent to forge critical amide bonds in peptide synthesis and other areas of medicinal chemistry.[8][9][10]

The Core Mechanism of Action: Carboxylic Acid Activation

The primary "mechanism of action" of this compound in a synthetic context is the activation of carboxylic acids to facilitate nucleophilic acyl substitution. This process is central to the formation of amides, esters, and other carboxylic acid derivatives. The mechanism can be dissected into two key stages:

Stage 1: Formation of the Activated Triazinyl Ester

The process is initiated by the reaction of a carboxylic acid with this compound in the presence of a tertiary amine base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIEA). The base deprotonates the carboxylic acid, forming a carboxylate anion. This carboxylate then acts as a nucleophile, attacking the electron-deficient carbon atom of the triazine ring and displacing the chloride, which is an excellent leaving group. This substitution results in the formation of a highly reactive O-triazinyl intermediate, an activated ester.

The benzyloxy groups on the triazine ring play a crucial electronic role, modulating the reactivity of the remaining chlorine atom and influencing the stability of the resulting activated ester. This intermediate is significantly more susceptible to nucleophilic attack than the original carboxylic acid.

Stage 2: Nucleophilic Attack and Amide Bond Formation

The second stage involves the introduction of a nucleophile, typically a primary or secondary amine, which attacks the carbonyl carbon of the activated ester intermediate. The triazine moiety, being a stable and good leaving group, is subsequently displaced, leading to the formation of the desired amide bond. The byproduct, 2,4-bis(benzyloxy)-6-hydroxy-1,3,5-triazine, is typically water-soluble, which simplifies the purification process.[11]

Sources

- 1. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciensage.info [sciensage.info]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | Porphynet [porphyrin.net]

- 10. 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine_TargetMol [targetmol.com]

- 11. benchchem.com [benchchem.com]

Foreword: The s-Triazine Core - A Privileged Scaffold in Modern Chemistry

An In-depth Technical Guide to the Synthesis of s-Triazine Derivatives

The 1,3,5-triazine, or s-triazine, ring is a nitrogen-containing heterocyclic scaffold that has firmly established itself as a "privileged structure" in chemical sciences. Its remarkable versatility is evidenced by its presence in a wide array of commercially significant compounds, from FDA-approved anticancer drugs like Altretamine and Enasidenib to herbicides, polymer materials, and corrosion inhibitors.[1][2][3] The core of its utility lies in its unique electronic nature; the three nitrogen atoms create an electron-deficient ring system, making the carbon atoms highly susceptible to nucleophilic attack.[4][5][6] This inherent reactivity, coupled with the commercial availability of key precursors, provides a robust platform for the synthesis of diverse and highly functionalized derivatives.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of reactions to provide a deep, field-proven perspective on the core synthetic strategies. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative literature. Our focus is on the three primary pillars of s-triazine synthesis: the workhorse method of sequential substitution from cyanuric chloride, advanced C-C bond-forming reactions, and alternative strategies for de novo ring construction.

Part 1: The Workhorse Strategy: Sequential Substitution of Cyanuric Chloride

The most prevalent and versatile route to s-triazine derivatives begins with 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride (TCT).[7][8] This approach is favored due to the low cost and high reactivity of TCT, but its true power lies in the differential reactivity of its three chlorine atoms, which can be sequentially and selectively replaced.[5]

Core Principle: Temperature-Controlled Nucleophilic Aromatic Substitution (SNAr)

The synthesis of mono-, di-, and trisubstituted s-triazines from TCT is governed by a temperature-dependent SNAr mechanism.[6] The strong electron-withdrawing effect of the ring nitrogens makes the C-Cl bonds highly polarized and ready for attack by nucleophiles (N-, O-, S-, or P-based).[1] The reaction proceeds through a two-step addition-elimination pathway involving a stabilized anionic intermediate known as a Meisenheimer complex.[6]

Crucially, with each successive substitution, the newly introduced electron-donating nucleophile increases the electron density of the triazine ring.[3][9] This deactivates the remaining C-Cl bonds, making subsequent substitutions progressively more difficult. This electronic effect is the key that allows for selective synthesis by simply controlling the reaction temperature.[3][9]

-

1st Substitution: Occurs readily at low temperatures (0–5 °C).

-

2nd Substitution: Requires ambient or slightly elevated temperatures (room temperature).

-

3rd Substitution: Demands significantly more energy, typically achieved by heating or reflux.[3][10]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05849J [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation [mdpi.com]

An In-Depth Technical Guide to the Stability and Storage of 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine is a versatile reagent and building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its utility is intrinsically linked to its chemical stability and proper handling. This guide provides a comprehensive overview of the stability profile of this compound, detailing its reactivity, potential degradation pathways, and recommended storage and handling conditions to ensure its integrity for research and development applications.

Introduction: The Chemical Profile of this compound

This compound, also known as DBT-Cl, is a disubstituted chlorotriazine characterized by a central triazine ring with two benzyloxy groups and one reactive chlorine atom.[3][4] This unique structure makes it a valuable intermediate for introducing diverse functional groups into more complex molecules through nucleophilic substitution of the chlorine atom.[1][2]

Caption: Chemical structure of this compound.

Chemical Stability and Reactivity

The stability of this compound is largely dictated by the reactivity of the chlorine atom on the electron-deficient triazine ring. This section delves into the key factors influencing its stability.

Susceptibility to Nucleophilic Aromatic Substitution (SNAr)

The primary mode of degradation for this compound is through nucleophilic aromatic substitution (SNAr) at the carbon atom bearing the chlorine. The triazine ring's three electronegative nitrogen atoms withdraw electron density, making the ring's carbon atoms electrophilic and thus susceptible to attack by nucleophiles. The benzyloxy groups are electron-donating, which slightly reduces the reactivity of the remaining chlorine atom compared to cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). However, the compound remains reactive towards a variety of nucleophiles.

Caption: Generalized SNAr degradation pathway.

Hydrolytic Stability

Moisture is a critical factor in the stability of this compound. Water can act as a nucleophile, leading to hydrolysis and the formation of the corresponding hydroxy-triazine derivative. This reaction is catalyzed by both acidic and basic conditions.

-

Mechanism of Hydrolysis: The lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic carbon atom bonded to the chlorine. This is followed by the elimination of a chloride ion and a proton to yield the hydroxylated product.

Thermal Stability

Thermal analysis of substituted triazines suggests that they are generally stable at ambient temperatures. However, at elevated temperatures, decomposition can occur. For chlorotriazines, thermal degradation can be a multi-stage process involving the elimination of alkyl groups (dealkylation) and the chlorine atom, potentially leading to the formation of higher molecular weight, cross-linked structures.

Although a specific decomposition temperature for this compound is not extensively documented, its melting point is reported to be in the range of 64-68°C.[2] Heating significantly above this temperature is likely to initiate decomposition.

Photostability

Substituted triazines can be susceptible to photodegradation upon exposure to ultraviolet (UV) radiation. The primary photodegradation pathways for chlorotriazines in aqueous environments involve oxidation, dealkylation, and dechlorination. These processes can lead to the formation of various byproducts, including hydroxylated and dealkylated derivatives. To ensure the integrity of this compound, it should be protected from light, particularly from sources with a significant UV component.

Recommended Storage and Handling Conditions

Based on the chemical stability profile, the following storage and handling conditions are recommended to maintain the quality and purity of this compound.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | To minimize thermal degradation and slow down potential hydrolytic reactions. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent contact with atmospheric moisture and oxygen, which can participate in degradation reactions. |

| Light | Protect from light (store in amber vials or in the dark) | To prevent photodegradation. |

| Container | Tightly sealed, non-reactive containers (e.g., glass) | To prevent contamination and reaction with the container material. |

Incompatible Materials

To prevent rapid decomposition and potentially hazardous reactions, this compound should be stored away from the following:

-

Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.

-

Strong Acids and Bases: Catalyze the hydrolysis of the chloro-triazine.

-

Nucleophiles: Such as amines, alcohols, and thiols, will react with the compound, leading to its consumption.

Handling Procedures

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Dispensing: When dispensing, use clean, dry spatulas and weigh the compound in a dry, inert atmosphere if possible (e.g., in a glove box).

-

Avoid Inhalation and Contact: Avoid inhaling the dust and prevent contact with skin and eyes.

-

Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.

Experimental Protocols for Stability Assessment

For critical applications, it is advisable to perform in-house stability testing under conditions that mimic the intended use.

Protocol for Assessing Hydrolytic Stability

-

Prepare solutions of this compound at a known concentration in buffered aqueous solutions at different pH values (e.g., pH 4, 7, and 9).

-

Incubate the solutions at a controlled temperature (e.g., 25°C and 40°C).

-

At various time points, withdraw aliquots and quench any further reaction (e.g., by neutralization and dilution in an aprotic solvent).

-

Analyze the samples by a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and any major degradation products.

-

Plot the concentration of the parent compound versus time to determine the degradation kinetics.

Protocol for Assessing Photostability

-

Expose a thin layer of the solid compound or a solution of the compound in a photochemically inert solvent to a calibrated light source that mimics sunlight (e.g., a xenon lamp).

-

Simultaneously, keep a control sample in the dark at the same temperature.

-

At specified time intervals, analyze both the exposed and dark control samples by HPLC.

-

Compare the chromatograms to identify and quantify any photodegradation products.

Caption: Workflow for assessing hydrolytic and photostability.

Conclusion

This compound is a valuable synthetic intermediate whose utility is contingent upon its stability. The primary route of degradation is nucleophilic aromatic substitution of the reactive chlorine atom, with hydrolysis being a significant concern. By adhering to the recommended storage conditions of refrigeration (2-8°C) in a dry, inert, and dark environment, and by following proper handling procedures, the integrity of this compound can be maintained. For critical applications, conducting specific stability studies under relevant experimental conditions is highly recommended to ensure reliable and reproducible results.

References

Sources

solubility of 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine in organic solvents

An In-depth Technical Guide on the Solubility of 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine in Organic Solvents

Executive Summary

This compound, a key intermediate in organic synthesis, serves as a versatile building block for pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its efficacy in these applications is fundamentally linked to its behavior in solution, making a thorough understanding of its solubility profile essential for process optimization, formulation development, and reaction design. This guide provides a comprehensive analysis of the solubility of this compound, grounded in theoretical principles and supported by a robust experimental framework for empirical validation. We will explore the molecular characteristics governing its solubility, predict its behavior across a range of common organic solvents, and present a detailed methodology for its quantitative determination.

Introduction to this compound

This compound is a white crystalline solid with a melting point of approximately 66°C.[3] Its molecular structure features a central 1,3,5-triazine ring, which is a six-membered aromatic heterocycle containing three nitrogen atoms. This core is substituted with a chlorine atom and two benzyloxy groups.

The utility of this compound stems from the reactivity of the chloro-triazine moiety, which allows for sequential nucleophilic substitution. This makes it a valuable precursor in the synthesis of more complex molecules with diverse functionalities.[4][5] In fields like pharmaceutical development and crop protection, its derivatives are investigated for a wide range of biological activities.[1][2][5][6] The successful application of this compound in any synthetic procedure is contingent upon its dissolution in a suitable solvent to ensure a homogeneous reaction medium, thereby influencing reaction rates, yields, and purity.

The Molecular Basis of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[7] The structure of this compound presents a combination of polar and nonpolar characteristics.

-

Polar Characteristics : The 1,3,5-triazine ring, with its electron-withdrawing nitrogen atoms, is inherently polar. The ether linkages of the benzyloxy groups also contribute to the molecule's polarity.

-

Nonpolar Characteristics : The two large benzyl groups are predominantly nonpolar and hydrophobic. The chloro substituent also adds to the nonpolar character.

This dual nature suggests that the compound will have limited solubility in highly polar solvents like water but will be more soluble in various organic solvents that can engage in favorable intermolecular interactions.[8][9]

Predicted Solubility Profile in Common Organic Solvents

Based on the structural analysis and data from analogous triazine compounds, a qualitative solubility profile can be predicted.[9][10] This profile is crucial for solvent selection in synthesis, purification, and formulation.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Interaction |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Acetonitrile, Dimethylformamide (DMF) | Soluble to Highly Soluble | These solvents can engage in dipole-dipole interactions with the polar triazine core and ether linkages. The lack of acidic protons prevents unwanted reactions. |

| Aromatic | Toluene, Benzene | Soluble | Pi-stacking interactions are possible between the aromatic rings of the solvent and the benzyl and triazine rings of the solute. |

| Polar Protic | Methanol, Ethanol | Sparingly to Moderately Soluble | While these solvents can form dipole-dipole interactions, the large nonpolar benzyloxy groups limit overall solubility. The potential for hydrogen bonding is minimal. |

| Nonpolar | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The lack of strong intermolecular forces between the nonpolar solvent and the polar regions of the solute results in poor solvation. |

Standardized Protocol for Experimental Solubility Determination

While predictions are useful, empirical determination is necessary for precise quantitative data. The following protocol outlines a reliable method for determining the solubility of this compound using the isothermal equilibrium method.[11][12]

Expertise & Causality in Experimental Design

This protocol is designed to be a self-validating system. The extended equilibration time (24-48 hours) with continuous agitation is critical to ensure that the solution reaches a true thermodynamic equilibrium, avoiding the misleading results of a supersaturated or unsaturated solution. The use of a syringe filter is a crucial step to remove all undissolved solid particulates, which would otherwise lead to an overestimation of solubility. The final analysis via a validated analytical technique like HPLC or UV-Vis spectroscopy ensures accurate quantification.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions :

-

Accurately weigh an excess amount of this compound into several glass vials. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.

-

Add a precise, known volume (e.g., 5.0 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in a constant temperature shaker or on a stirring plate with a temperature-controlled bath (e.g., set to 25 °C).

-

Allow the samples to equilibrate for 24 to 48 hours with continuous, vigorous agitation. This ensures that the dissolution process reaches equilibrium.

-

-

Sample Processing :

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours at the same constant temperature to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid phase) using a volumetric pipette.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter (e.g., PTFE for organic solvents) into a clean, pre-weighed vial. This step removes any suspended microcrystals.

-

-

Analysis :

-

Determine the concentration of the dissolved solid in the filtered aliquot. This can be done by:

-

Gravimetric Analysis : Carefully evaporate the solvent from the pre-weighed vial under reduced pressure or in a fume hood and weigh the remaining solid residue.

-

Chromatographic Analysis (HPLC) : Dilute the filtered aliquot with a suitable solvent and analyze it using a pre-calibrated High-Performance Liquid Chromatography (HPLC) system.

-

Spectroscopic Analysis (UV-Vis) : If the compound has a distinct chromophore, its concentration can be determined using a UV-Vis spectrophotometer against a standard calibration curve.

-

-

-

Calculation :

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of the Experimental Workflow

Caption: Workflow for determining solubility via the isothermal equilibrium method.

Key Factors Influencing Solubility

Several physical factors can influence the measured solubility of this compound.

-

Temperature : For most solid solutes, solubility in organic solvents increases with temperature.[13][14] This is because the dissolution process is often endothermic, meaning it absorbs heat. Therefore, solubility data should always be reported at a specific temperature.

-

Solvent Purity : The presence of impurities, particularly water, in organic solvents can significantly alter the solubility of a compound. Water can affect the polarity of the solvent system and may interact with the solute in unforeseen ways.

-

pH : While more critical in aqueous solutions, the pH can influence the solubility of triazine derivatives if the solvent system contains acidic or basic components that could protonate the nitrogen atoms of the triazine ring.[14]

Conclusion

This compound exhibits a solubility profile dominated by its large nonpolar benzyloxy groups, favoring dissolution in polar aprotic and aromatic solvents over polar protic and nonpolar ones. This understanding is paramount for its effective use in research and development. The provided experimental protocol offers a reliable framework for obtaining precise, quantitative solubility data, enabling scientists to optimize reaction conditions, develop stable formulations, and ensure the reproducibility of their work.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

-

Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

-

Simanek, E. E., et al. (2003). Influence of linker groups on the solubility of triazine dendrimers. New Journal of Chemistry, 27(10), 1453-1460. [Link]

-

Aapptec. (n.d.). Coupling Reagents.[Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero.[Link]

-

Solubility of Things. (n.d.). 1,3,5-Triazine.[Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.[Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.[Link]

-

University of Toronto. (2023). Solubility of Organic Compounds.[Link]

-

Curren, M. S., & King, J. W. (2001). Solubility of triazine pesticides in pure and modified subcritical water. Analytical Chemistry, 73(4), 740-745. [Link]

-

Choi, J., et al. (2020). Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions. Journal of Chemical & Engineering Data, 65(6), 3164-3171. [Link]

-

Solubility of Things. (n.d.). 2-chloro-4,6-dimethoxy-1,3,5-triazine.[Link]

-

LabSolutions. (n.d.). This compound.[Link]

-

Braddock, D. C., et al. (2002). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 7(5), 451-460. [Link]

-

Solubility of Things. (n.d.). 2,4-dichloro-6-methoxy-1,3,5-triazine.[Link]

-

Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs.[Link]

-

Patel, C. M., et al. (2022). Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Journal of Advanced Scientific Research, 13(1), 123-131. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. labsolu.ca [labsolu.ca]

- 4. mdpi.com [mdpi.com]

- 5. sciensage.info [sciensage.info]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chem.ws [chem.ws]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. Solubility of triazine pesticides in pure and modified subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ascendiacdmo.com [ascendiacdmo.com]

The Advent of Triazine-Based Coupling Reagents: A Legacy of Efficiency in Amide Bond Formation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Perpetual Quest for the Ideal Amide Bond

The formation of the amide bond is a cornerstone of organic synthesis, central to the construction of peptides, pharmaceuticals, and a vast array of functional materials. For decades, chemists have pursued the "ideal" coupling reagent: a compound that facilitates the rapid and efficient formation of an amide linkage with minimal side reactions, particularly the erosion of stereochemical integrity through racemization. This guide delves into the discovery and history of a pivotal class of reagents that emerged as a powerful solution in this ongoing quest: triazine-based coupling reagents. From their conceptualization to the development of highly efficient modern iterations, these reagents have carved a significant niche in the synthetic chemist's toolbox, offering a compelling blend of efficacy, operational simplicity, and cost-effectiveness.[1]

The Genesis of Triazine-Based Acylating Agents: The Kaminski Innovation

The story of triazine-based coupling reagents begins in the mid-1980s. In a landmark 1985 publication, Z. J. Kaminski introduced 2-chloro-4,6-disubstituted-1,3,5-triazines as a novel class of acylating agents.[2] This seminal work laid the foundation for the development of a new generation of coupling reagents derived from the readily available and inexpensive cyanuric chloride. The initial research demonstrated the potential of these triazine derivatives to activate carboxylic acids, paving the way for their application in the synthesis of esters, amides, and peptides.[3]

The key to their function lies in the electrophilic nature of the carbon atoms in the triazine ring, which is further enhanced by the presence of electron-withdrawing substituents. The chlorine atom at the 2-position serves as a good leaving group, facilitating the nucleophilic attack of a carboxylate to form a highly reactive acyl-oxy-triazine intermediate.

The Evolution to Modern Reagents: CDMT and the Birth of DMTMM

Among the early triazine-based reagents, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) emerged as a particularly useful and versatile compound.[4][5] CDMT is a stable, crystalline solid that can be readily prepared from cyanuric chloride and sodium methoxide.[6] It proved to be an effective reagent for the formation of amide and ester bonds in a one-pot procedure.[4]

However, the use of CDMT typically required a two-step process in practice: pre-activation of the carboxylic acid with CDMT in the presence of a base, such as N-methylmorpholine (NMM), followed by the addition of the amine component.[7] This pre-activation step, while effective, could be cumbersome and required careful monitoring to ensure complete formation of the active intermediate.

A significant breakthrough came in 1999 when Kunishima and his colleagues reported the synthesis and application of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) .[8] This reagent is the salt formed from the reaction of CDMT with N-methylmorpholine.[9] The development of DMTMM was a pivotal moment in the history of triazine-based coupling reagents, as it offered a more convenient and user-friendly alternative to CDMT.[7] DMTMM is a stable, non-hygroscopic, and easy-to-handle crystalline solid that can be used in a one-step procedure, simply by mixing it with the carboxylic acid and the amine.[7][10]

The Mechanism of Action: The "Superactive" Ester Concept

The efficacy of triazine-based coupling reagents stems from their ability to form a highly reactive "superactive" ester intermediate.[3] The mechanism of DMTMM-mediated amide bond formation serves as a prime example of this principle.

-

Activation of the Carboxylic Acid: The carboxylic acid reacts with DMTMM to form a 2-acyloxy-4,6-dimethoxy-1,3,5-triazine intermediate. This reaction is accompanied by the release of N-methylmorpholine (NMM).[8]

-

Nucleophilic Attack by the Amine: The resulting acyloxytriazine is a highly activated ester. The electron-withdrawing nature of the triazine ring makes the carbonyl carbon of the acyl group exceptionally electrophilic. An amine can then readily attack this carbonyl carbon.

-

Formation of the Amide Bond: The tetrahedral intermediate collapses, leading to the formation of the desired amide bond and the release of the non-toxic and water-soluble byproduct, 2-hydroxy-4,6-dimethoxy-1,3,5-triazine.[10]

// Nodes Carboxylic_Acid [label="Carboxylic Acid\n(R-COOH)"]; DMTMM [label="DMTMM"]; Active_Ester [label=""Superactive" Ester Intermediate\n(2-acyloxy-4,6-dimethoxy-1,3,5-triazine)", fillcolor="#FBBC05", fontcolor="#202124"]; NMM [label="N-Methylmorpholine\n(NMM)"]; Amine [label="Amine\n(R'-NH2)"]; Amide [label="Amide\n(R-CONH-R')", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Byproduct\n(2-hydroxy-4,6-dimethoxy-1,3,5-triazine)"];

// Edges Carboxylic_Acid -> Active_Ester [label="+ DMTMM"]; DMTMM -> NMM [label="- NMM"]; Active_Ester -> Amide [label="+ Amine"]; Amine -> Amide; Active_Ester -> Byproduct [style=dashed]; } dot

Performance and Advantages of Triazine-Based Coupling Reagents

Triazine-based coupling reagents, particularly DMTMM, have demonstrated excellent performance in a wide range of applications, offering several key advantages over other classes of coupling reagents.

-

High Yields and Purity: DMTMM consistently provides high yields of the desired amide products, often with simplified purification due to the water-solubility of the byproducts.[10]

-

Low Racemization: One of the most significant advantages of triazine-based reagents is their low propensity for racemization, a critical factor in peptide synthesis to maintain the stereochemical integrity of the amino acids.[11][12] Studies have shown that DMTMM-mediated couplings proceed with minimal racemization, even in polar solvents.[4][12]

-

Versatility: These reagents are effective for a broad range of substrates, including sterically hindered amino acids and amines.[8] They can be used in both solution-phase and solid-phase peptide synthesis (SPPS).[9][13]

-

Mild Reaction Conditions: The coupling reactions are typically carried out under mild conditions, at room temperature, making them compatible with sensitive functional groups.[7]

-

Solvent Compatibility: DMTMM is notably soluble and effective in a variety of solvents, including protic solvents like water and alcohols, which is a significant advantage over many other coupling reagents that require anhydrous conditions.[10][14]

-

Cost-Effectiveness: Compared to many of the more complex phosphonium and uronium-based reagents, triazine-based reagents are often more economical, making them an attractive option for large-scale synthesis.[9]

Comparative Performance Data

The efficacy of a coupling reagent is best assessed through direct comparison with established alternatives. The following table summarizes comparative data for triazine-based reagents against other common coupling agents.

| Reagent | Application | Yield | Purity | Racemization Level | Reference(s) |

| DMTMM | Solid-Phase Peptide Synthesis | Comparable to PyBOP | Comparable to PyBOP | Low | [9][13] |

| DMTMM | Solution-Phase Dipeptide Synthesis | 80-100% | High | High enantiomeric purity | [3] |

| CDMT | Cephalosporin Derivatives | High | Not specified | Good retention of configuration | [4] |

| PyBOP | Solid-Phase Peptide Synthesis | High | High | Low | [13] |

| DCC | Peptide Synthesis | Variable | Byproduct removal can be difficult | Prone to racemization without additives | [12] |

Experimental Protocols